1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid
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Overview
Description
1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves several key steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. For example, 4-chlorobenzyl chloride can react with the indole derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the indole ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound may be investigated for similar applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The 4-chlorobenzyl group and the carboxylic acid moiety may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
- 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid
- 1-(4-Chlorobenzyl)-1H-indole-4-carboxylic acid
Uniqueness
1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 5-position of the indole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds with carboxylic acid groups at different positions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUBHQFNYQJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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